4-Triazolyl-DU cep
Overview
Description
4-Triazolyl-dU-CEP is a significant compound with paramount importance in the research and development of nucleoside analogs . It serves as a pivotal intermediate in the progression of antiviral medications, specifically nucleotide polymerase inhibitors . It has a molecular formula of C41H48N7O7P and a molecular weight of 781.84 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like 4-Triazolyl-dU-CEP, has been achieved using 3-amino-1,2,4-triazole . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Molecular Structure Analysis
The 4-Triazolyl-DU CEP molecule contains a total of 109 bonds. There are 61 non-H bonds, 27 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 triple bond, 23 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 1 amidine derivative, 1 nitrile (aliphatic), 2 ethers (aliphatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
1,2,4-triazoles, like 4-Triazolyl-dU-CEP, show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only. Under mild reaction conditions, nucleophilic substitution occurs at both the ring carbon atoms .
Physical And Chemical Properties Analysis
4-Triazolyl-dU-CEP is a solid substance . It has a molecular weight of 781.84 and a molecular formula of C41H48N7O7P .
Scientific Research Applications
Corrosion Inhibition
4-Triazolyl derivatives have been extensively studied for their corrosion inhibition properties, particularly in acidic media. These compounds have been shown to effectively inhibit the corrosion of mild steel in hydrochloric acid (HCl) solutions. For example, Deng et al. (2012) demonstrated that triazolyl bis-amino acid derivatives synthesized via click chemistry are potent corrosion inhibitors for mild steel in HCl. Similarly, Li et al. (2007) and (2008) conducted studies on various triazole derivatives, confirming their high inhibition efficiencies in acid media (Deng et al., 2012); (Li et al., 2007); (Li et al., 2008).
Drug Discovery and Pharmacology
The application of click chemistry, which often involves triazole formations, has a significant impact on drug discovery. Kolb and Sharpless (2003) highlighted that the triazole products from click reactions are not just passive linkers but can actively associate with biological targets (Kolb & Sharpless, 2003). Additionally, Levy et al. (2016) discussed the efficient synthesis of CEP-33779, a triazole showing selective inhibition of Janus kinase 2 (JAK2), which is important in the development of certain drugs (Levy et al., 2016).
Insecticide Development
The synthesis and evaluation of triazole derivatives have also been explored in the context of insecticides. Rosado-Solano et al. (2019) synthesized triazolyl-quinoline derivatives that exhibited insecticidal and antifeedant activities against the maize armyworm, Spodoptera frugiperda (Rosado-Solano et al., 2019).
Material Science
In the field of material science, triazole derivatives have been used to create efficient antennae for optical lanthanide probes. Chamas et al. (2010) reported that 4-triazolyl-dipicolinic acids, prepared via CuAAC, acted as efficient antennae for luminescent probes (Chamas et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N7O7P/c1-29(2)48(30(3)4)56(53-24-10-22-42)55-36-25-39(46-23-21-38(45-40(46)49)47-28-43-27-44-47)54-37(36)26-52-41(31-11-8-7-9-12-31,32-13-17-34(50-5)18-14-32)33-15-19-35(51-6)20-16-33/h7-9,11-21,23,27-30,36-37,39H,10,24-26H2,1-6H3/t36-,37+,39+,56?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRGFBBHNKJLG-SBOMZNRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)N6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)N6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48N7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098872 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Triazolyl-DU cep | |
CAS RN |
109389-31-3 | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109389-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-4-(1H-1,2,4-triazol-1-yl)-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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